molecular formula C8H9ClN2OS B1349286 1-(5-Chloro-2-methoxyphenyl)-2-thiourea CAS No. 63980-69-8

1-(5-Chloro-2-methoxyphenyl)-2-thiourea

Cat. No. B1349286
CAS RN: 63980-69-8
M. Wt: 216.69 g/mol
InChI Key: SEMNHAXMORNHNR-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2-methoxyphenyl)-2-thiourea” is a chemical compound that likely contains a thiourea group (-NH-CS-NH-) attached to a phenyl ring that has a chlorine atom and a methoxy group at the 5th and 2nd positions, respectively1.



Synthesis Analysis

While I couldn’t find the specific synthesis process for “1-(5-Chloro-2-methoxyphenyl)-2-thiourea”, the synthesis of similar compounds often involves the reaction of the corresponding amine (in this case, 5-chloro-2-methoxyaniline) with an isothiocyanate2.



Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-2-methoxyphenyl)-2-thiourea” would likely be planar around the thiourea group, with the phenyl ring contributing to the molecule’s overall stability34.



Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the hydrogen atoms on the nitrogen can be acidic and participate in hydrogen bonding2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Chloro-2-methoxyphenyl)-2-thiourea” would depend on its exact structure. However, similar compounds are often solid at room temperature6.


Scientific Research Applications

  • Neuroreceptor Imaging

    • Field: Chemical Biology & Medicinal Imaging
    • Application: The compound 1-(2-methoxyphenyl)piperazine has been used for 5-HT1A Neuroreceptor Imaging .
    • Method: The compound was synthesized by conjugating chloroacetylated derivative of 1- with trisubsituted cyclen with subsequent cleavage with trifluoroacetic acid (TFA). The resulting compound was then labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .
    • Results: The longitudinal relaxivity (r1), and transverse relaxivity (r2), were determined to be 6.66 and 11.486 mM-1s-1 respectively on 7T at 21oC. The SD (Sprague Dawley) rat brain uptake was 3.91 % ID/g (percentage of the injected dose per gram) at 30 min post injection .
  • Antioxidant Activity

    • Field: Organic Chemistry
    • Application: A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and their antioxidant activity was tested .
    • Method: The compounds were synthesized and their antioxidant activity was screened by DPPH radical scavenging method and reducing power assay .
    • Results: A number of compounds were identified as potent antioxidants. Antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .
  • Therapeutic Applications

    • Field: Medicinal Chemistry
    • Application: 1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole has been studied for its potential therapeutic applications.
    • Results: This compound has been found to exhibit a wide range of biological activities such as anti-inflammatory, anticancer, and antiviral properties.
  • Chemical Synthesis

    • Field: Organic Chemistry
    • Application: 1-(5-Chloro-2-methoxyphenyl)ethanone is a chemical compound used in the synthesis of various organic compounds .
    • Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results: The outcomes obtained would also depend on the specific synthesis .
  • Antioxidant Activity

    • Field: Medicinal Chemistry
    • Application: 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound with a similar structure, has been studied for its antioxidant activity .
    • Method: The compound’s antioxidant activity was screened by DPPH radical scavenging method .
    • Results: The compound was identified as a potent antioxidant .
  • Chemical Synthesis

    • Field: Organic Chemistry
    • Application: 1-(5-Chloro-2-methoxyphenyl)ethanone is a chemical compound used in the synthesis of various organic compounds .
    • Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results: The outcomes obtained would also depend on the specific synthesis .
  • Antioxidant Activity

    • Field: Medicinal Chemistry
    • Application: 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound with a similar structure, has been studied for its antioxidant activity .
    • Method: The compound’s antioxidant activity was screened by DPPH radical scavenging method .
    • Results: The compound was identified as a potent antioxidant .

Safety And Hazards

As with all chemicals, handling “1-(5-Chloro-2-methoxyphenyl)-2-thiourea” would require proper safety precautions. It’s important to use personal protective equipment and handle the compound in a well-ventilated area7.


Future Directions

The future directions for “1-(5-Chloro-2-methoxyphenyl)-2-thiourea” would depend on its properties and potential applications. Thioureas have a wide range of applications in various fields, including medicine, agriculture, and materials science5.


properties

IUPAC Name

(5-chloro-2-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c1-12-7-3-2-5(9)4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMNHAXMORNHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213867
Record name Urea, 1-(5-chloro-2-methoxyphenyl)-2-thio-
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Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-2-thiourea

CAS RN

63980-69-8
Record name N-(5-Chloro-2-methoxyphenyl)thiourea
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Record name Urea, 1-(5-chloro-2-methoxyphenyl)-2-thio-
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Record name 63980-69-8
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Record name Urea, 1-(5-chloro-2-methoxyphenyl)-2-thio-
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